molecular formula C21H19N3O4S B2362019 methyl 2-(2-naphthamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 886952-94-9

methyl 2-(2-naphthamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

カタログ番号: B2362019
CAS番号: 886952-94-9
分子量: 409.46
InChIキー: DUNKPKZYJNLDJA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 2-(2-naphthamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a heterocyclic compound featuring a thieno[2,3-c]pyridine core fused with a thiophene and partially hydrogenated pyridine ring. Key substituents include:

  • 3-carbamoyl group: A polar moiety (CONH₂) that may improve aqueous solubility.
  • 6-methyl ester: A hydrolytically labile ester group influencing bioavailability.

The 4,5-dihydro and 6(7H) hydrogenation patterns likely reduce aromaticity, altering electronic properties compared to fully aromatic analogs.

特性

IUPAC Name

methyl 3-carbamoyl-2-(naphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S/c1-28-21(27)24-9-8-15-16(11-24)29-20(17(15)18(22)25)23-19(26)14-7-6-12-4-2-3-5-13(12)10-14/h2-7,10H,8-9,11H2,1H3,(H2,22,25)(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUNKPKZYJNLDJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

Methyl 2-(2-naphthamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antitumor Activity : Compounds derived from naphthalene and thieno[2,3-c]pyridine scaffolds have shown potential as anticancer agents. For instance, studies have demonstrated that naphthamide derivatives can inhibit Claudin-1, a protein associated with tumor progression in colorectal cancer cells .
  • Inhibition of Cell Proliferation : In vitro studies suggest that this compound may inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

Pharmacological Effects

The pharmacological profile of this compound has been evaluated in various studies:

  • Anticancer Studies : A recent study reported that related compounds exhibited significant cytotoxicity against SW620 colorectal cancer cells at concentrations as low as 6.25 μM . The dose-response curves indicated that these compounds could reduce cell viability significantly compared to control groups.
  • Drug-Like Properties : Preliminary pharmacokinetic (PK) studies have shown that similar compounds maintain moderate stability in human liver microsomes and exhibit high plasma protein binding .

In Vivo Studies

In vivo evaluations have been conducted to assess the efficacy of the compound in animal models. For example:

  • Colorectal Cancer Model : In an animal model of colorectal cancer, derivatives of the naphthamide scaffold demonstrated antitumor effects, with some compounds achieving significant tumor reduction compared to untreated controls .

Summary of Findings

Study TypeFindings
In Vitro AssaysSignificant cytotoxicity against SW620 cells at 6.25 μM
In Vivo StudiesAntitumor activity observed in colorectal cancer models
PharmacokineticsModerate stability and high plasma protein binding

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound is compared to structurally related heterocycles from literature and safety

Compound Core Structure Substituents Key Properties Source
Target Compound Thieno[2,3-c]pyridine (dihydro) 2-naphthamido, 3-carbamoyl, 6-methyl ester High lipophilicity (naphthyl), moderate solubility (carbamoyl), ester lability N/A
Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate Thieno[2,3-c]pyridine (dihydro) 2-amino, 3-ethyl ester, 6-boc Lower lipophilicity (Boc-protected amine), stable ester, labile Boc group
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) Imidazo[4,5-b]pyridine 2-amino, 1-methyl, 6-phenyl Carcinogenic (colon/mammary tumors in rats), forms DNA adducts via free amine

Key Findings:

Substituent Impact on Reactivity and Safety: The naphthamido group in the target compound contrasts with the free amino group in PhIP. Free amines in heterocycles (e.g., PhIP) are metabolically activated to form DNA adducts, driving carcinogenicity . The target’s amide group likely reduces this risk, though naphthalene’s aromaticity may still permit intercalation.

Stability and Bioavailability :

  • The methyl ester at position 6 is more labile than the Boc group in the analog from , suggesting faster hydrolysis in vivo. This could limit bioavailability unless prodrug strategies are employed.

Carcinogenic Potential: Heterocyclic amines like PhIP induce tumors via aryl amine metabolism, but the target compound lacks a free amine, theoretically mitigating this pathway . No direct carcinogenicity data exists for the target compound.

Data Tables

Table 1: Physicochemical Properties (Estimated)

Property Target Compound Ethyl 2-Amino-6-Boc Analog PhIP
Molecular Weight ~445 g/mol 338.41 g/mol 238.29 g/mol
LogP (Lipophilicity) ~3.5 (high) ~2.8 (moderate) 2.1 (moderate)
Water Solubility Low (carbamoyl) Very low (Boc group) Low
Metabolic Stability Moderate (ester) High (Boc protection) Low (reactive amine)

準備方法

Route 1: Thiophene Annulation Followed by Pyridine Cyclization

This route begins with the preparation of a 3-aminothiophene-2-carboxylate precursor, which undergoes cyclization with a dihydropyridine fragment. Key steps include:

  • Synthesis of Methyl 3-Amino-4,5-Dihydrothiophene-2-Carboxylate :

    • Reaction of methyl acrylate with elemental sulfur and ammonium acetate under Gewald conditions yields the aminothiophene core.
    • Yield : 68–72% after recrystallization (ethanol/water).
  • Pyridine Ring Formation :

    • The aminothiophene is treated with acrolein in acetic acid, facilitating a Michael addition-cyclization sequence to form the dihydrothieno[2,3-c]pyridine framework.
    • Optimization : Elevated temperatures (110°C) and catalytic p-toluenesulfonic acid improve cyclization efficiency (85% yield).
  • Functionalization at Position 2 and 3 :

    • Naphthamido Installation : 2-Naphthoyl chloride is coupled to the amine at position 2 using Hünig’s base (DIPEA) in dichloromethane (0°C to RT, 12 h).
    • Carbamoyl Group Introduction : The 3-position is functionalized via reaction with potassium cyanate in aqueous HCl, followed by methylation with methyl chloroformate.

Table 1. Reaction Conditions for Route 1

Step Reagents/Conditions Yield (%) Citation
1 S₈, NH₄OAc, DMF, 80°C 68–72
2 Acrolein, AcOH, 110°C 85
3a 2-Naphthoyl Cl, DIPEA 78
3b ClCO₂Me, K₂CO₃ 91

Route 2: Pyridine Ring Construction via Cross-Coupling

An alternative strategy prioritizes forming the pyridine moiety before annulation with the thiophene:

  • Synthesis of 4,5-Dihydropyridine-6-Carboxylate :

    • Palladium-catalyzed cross-coupling between ethyl 3-bromopyridine-2-carboxylate and a thiophene boronic ester constructs the bicyclic system.
    • Catalyst System : Pd(PPh₃)₄, K₂CO₃, dioxane/water (3:1), 90°C, 24 h (76% yield).
  • Late-Stage Amidation and Carbamoylation :

    • Selective deprotection of the pyridine nitrogen enables amide coupling with 2-naphthoic acid using EDCI/HOBt.
    • Carbamoylation at position 3 is achieved via in situ generation of isocyanates from urea precursors.

Alternative Methodologies and Emerging Techniques

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate key steps:

  • Cyclization of the thienopyridine core under microwave conditions (150°C, 20 min) reduces reaction time by 80% while maintaining yields ≥82%.

Flow Chemistry Approaches

Continuous-flow systems enhance reproducibility in carbamoyl group installation:

  • A microreactor setup for phosgenation of the 3-amino intermediate achieves 94% conversion with precise temperature control (40°C, 5 min residence time).

Optimization and Scale-Up Challenges

Protecting Group Strategies

The methyl ester at position 6 is susceptible to hydrolysis under basic conditions. Solutions include:

  • Transient Protection : Use of tert-butyl esters during carbamoylation, followed by acidolytic deprotection.
  • Enzymatic Hydrolysis : Lipase-mediated selective hydrolysis minimizes side reactions during scale-up.

Impurity Profiling

Common impurities arise from:

  • Incomplete Cyclization : Residual dihydrothiophene intermediates (HPLC retention time: 4.2 min).
  • Over-Oxidation : Thiophene S-oxide byproducts (3–5% in aerobic conditions).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, NH), 7.82–7.75 (m, 4H, naphthyl), 4.25 (q, J = 7.1 Hz, 2H, CH₂), 3.72 (s, 3H, OCH₃).
  • HRMS : [M+H]⁺ calcd. for C₂₁H₁₈N₂O₄S: 394.0987; found: 394.0989.

Chromatographic Purity

  • HPLC : >99.5% purity (C18 column, acetonitrile/water gradient, 254 nm).

Applications and Derivative Synthesis

The compound serves as a precursor to kinase inhibitors and antimicrobial agents. Notable derivatives include:

  • 6-Amino Analogues : Prepared via ester hydrolysis and Curtius rearrangement, exhibiting IC₅₀ = 120 nM against EGFR.
  • Sulfonamide Derivatives : Introduced at position 3 via nucleophilic displacement, showing broad-spectrum antibacterial activity.

Q & A

Q. What are the key synthetic strategies for methyl 2-(2-naphthamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate, and how can reaction parameters be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of the naphthamide moiety to the thienopyridine core. For example, analogous compounds (e.g., ethyl derivatives) are synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions under inert atmospheres (N₂) . Optimization strategies include:
  • Temperature Control : Reactions often proceed at 70–90°C in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane to minimize side reactions .
  • Catalytic Systems : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in aromatic substitutions .
  • Purification : Column chromatography (SiO₂, DCM/MeOH gradients) or recrystallization from ethanol/water mixtures enhances purity .
    Table 1 : Example Reaction Conditions for Analogous Compounds
StepReagentsSolventTemp (°C)Yield (%)Reference
CouplingPd(PPh₃)₄, K₂CO₃THF8065–75
CyclizationH₂SO₄ (cat.)EtOHReflux70–80

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • Methodological Answer : Structural validation requires a combination of:
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm functional groups (e.g., naphthamide protons at δ 8.0–8.5 ppm, carbamoyl groups at δ 165–170 ppm) .
  • HRMS : High-resolution mass spectrometry verifies molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • X-ray Crystallography : Resolves spatial arrangements of the fused thienopyridine ring system .

Advanced Research Questions

Q. How can researchers troubleshoot low yields in the final amide coupling step during synthesis?

  • Methodological Answer : Low yields often arise from steric hindrance or poor nucleophilicity. Solutions include:
  • Activating Agents : Use HOBt (hydroxybenzotriazole) or EDCI (ethylcarbodiimide hydrochloride) to enhance coupling efficiency .
  • Solvent Optimization : Polar aprotic solvents like DMF or DMSO improve reagent solubility .
  • Temperature Gradients : Gradual heating (e.g., 0°C → RT) minimizes decomposition of sensitive intermediates .

Q. What experimental precautions are necessary to ensure reproducibility in biological assays involving this compound?

  • Methodological Answer : Reproducibility requires strict handling protocols:
  • Hygiene Practices : Avoid contamination by using gloveboxes and filtered air systems .
  • Solubility Management : Pre-solubilize in DMSO (≤0.1% v/v) to prevent aggregation in aqueous buffers .
  • Positive Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity assays) to validate assay conditions .

Q. How can contradictions in reported biological activity data (e.g., IC₅₀ variability) be systematically addressed?

  • Methodological Answer : Discrepancies may arise from assay-specific variables. Mitigation strategies:
  • Dose-Response Standardization : Use ≥10 concentration points with triplicate measurements to reduce variability .
  • Cell Line Authentication : Verify cell line identities via STR profiling to exclude cross-contamination .
  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) to differentiate intrinsic vs. extrinsic activity .

Safety and Handling Considerations

  • Storage : Store in airtight containers at –20°C under inert gas (argon) to prevent hydrolysis .
  • Hazard Mitigation : Use PPE (gloves, goggles) and fume hoods to avoid skin/eye irritation (H315, H319) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。